molecular formula C11H14N3O5P B556695 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one CAS No. 165534-43-0

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

Cat. No. B556695
CAS RN: 165534-43-0
M. Wt: 299.22 g/mol
InChI Key: AJDPNPAGZMZOMN-UHFFFAOYSA-N
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Description

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, otherwise known as DEPB, is a small organic molecule that has been used in a variety of scientific research applications. DEPB is a versatile molecule that can be used in a range of biochemical and physiological processes.

Mechanism of Action

Target of Action

DEPBT, or Diethyl (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl) phosphate, is primarily used as a peptide coupling reagent in peptide synthesis . Its primary targets are the carboxyl groups of one amino acid and the amino group of another, which it helps to link together to form peptides .

Mode of Action

DEPBT mediates the formation of amide bonds, which are the links between amino acids in a peptide . It does this with remarkable resistance to racemization, meaning it prevents the conversion of an amino acid from one stereoisomer to another . This is crucial in peptide synthesis, as the stereochemistry of the amino acids can significantly affect the properties of the resulting peptide .

Biochemical Pathways

The primary biochemical pathway affected by DEPBT is peptide synthesis, both in solution and solid-phase . By facilitating the formation of amide bonds with minimal racemization, DEPBT allows for the efficient synthesis of peptides with the correct stereochemistry . This is particularly important in the synthesis of complex natural products and bioactive molecules .

Pharmacokinetics

Its effectiveness as a coupling reagent suggests that it is likely to be stable under the conditions used for peptide synthesis .

Result of Action

The primary result of DEPBT’s action is the formation of peptides with the correct stereochemistry . This is crucial for the biological activity of these peptides, as changes in stereochemistry can significantly alter their properties .

Action Environment

The efficacy and stability of DEPBT are likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents . .

properties

IUPAC Name

diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N3O5P/c1-3-17-20(16,18-4-2)19-14-11(15)9-7-5-6-8-10(9)12-13-14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDPNPAGZMZOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)ON1C(=O)C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401645
Record name 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

CAS RN

165534-43-0
Record name Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165534-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Depbt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEPBT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4JZE73XNT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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